Saxagliptin Dihydroxylated Metabolite originates from the metabolic processing of saxagliptin primarily in the liver, mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5. It is classified as a dipeptidyl peptidase-4 inhibitor, similar to its parent compound, and exhibits about half the potency of saxagliptin in inhibiting dipeptidyl peptidase-4 enzyme activity .
The synthesis of saxagliptin involves several steps, including amide coupling and subsequent reactions to yield the final product. The process begins with the coupling of N-Boc-3-hydroxyadamantylglycine with methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. Following this, trifluoroacetic anhydride is utilized to dehydrate the prolineamide moiety, forming a cyanide intermediate that undergoes hydrolysis. The removal of the Boc protecting group and neutralization leads to the formation of saxagliptin .
The dihydroxylated metabolite is formed through hydroxylation reactions that occur during hepatic metabolism. Detailed studies indicate that hydroxylation at specific positions contributes to the formation of 5-hydroxy saxagliptin, which can also undergo further metabolic transformations .
The molecular formula for saxagliptin Dihydroxylated Metabolite is with a molar mass of approximately 331.41 g/mol. The structure features a bicyclic adamantane core with hydroxyl groups attached at specific positions. The three-dimensional conformation plays a critical role in its interaction with dipeptidyl peptidase-4 .
Key structural data include:
Saxagliptin Dihydroxylated Metabolite undergoes various chemical reactions during its metabolic pathway. The primary reaction involves hydroxylation catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. This reaction leads to the conversion of saxagliptin into its active metabolite, which retains some inhibitory activity against dipeptidyl peptidase-4 .
Additionally, both saxagliptin and its metabolite can undergo intramolecular cyclization reactions, resulting in degradation products such as BMS-537679 and BMS-743894. These degradation products have been studied for their pharmacokinetic properties and potential toxicity .
The mechanism of action for saxagliptin Dihydroxylated Metabolite involves inhibition of dipeptidyl peptidase-4 enzyme activity. By inhibiting this enzyme, saxagliptin increases levels of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion from pancreatic beta cells in response to meals while simultaneously reducing glucagon secretion from alpha cells.
The half-maximal inhibitory concentration (IC50) for saxagliptin is approximately 0.5 nmol/L, indicating its potency in inhibiting dipeptidyl peptidase-4 activity . The metabolite exhibits approximately half the potency compared to its parent compound.
Saxagliptin Dihydroxylated Metabolite possesses several notable physical and chemical properties:
The pharmacokinetic profile indicates rapid absorption following oral administration with a bioavailability rate around 75% for saxagliptin .
Saxagliptin Dihydroxylated Metabolite is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its role as an active metabolite enhances the therapeutic effects of saxagliptin by prolonging its action through sustained inhibition of dipeptidyl peptidase-4.
Research continues to explore potential applications beyond diabetes management, including investigations into cardiovascular effects and interactions with other metabolic pathways influenced by incretin hormones . Additionally, pharmacokinetic modeling studies are being conducted to better understand its behavior in various populations and conditions .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: